5-O-Methylvisamminol

Overview

Description

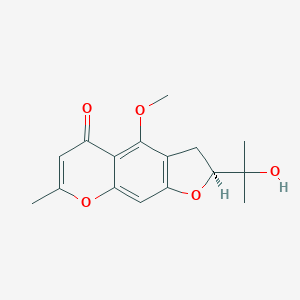

5-O-Methylvisamminol (C₁₆H₁₈O₅, molecular weight: 290.31 g/mol) is a chromone derivative predominantly isolated from Saposhnikovia divaricata (防风), a medicinal plant widely used in traditional Chinese medicine . Structurally, it features a furochromone backbone with a methyl group at the 5-O position (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-O-Methylvisamminol can be synthesized through chemical reactions involving the precursor visamminol. The synthesis typically involves methylation of visamminol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound involves extraction from the roots of Saposhnikovia divaricata. The roots are dried, powdered, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-O-Methylvisamminol can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Anti-Inflammatory Applications

Mechanism of Action

MVL exhibits potent anti-inflammatory effects, particularly through its ability to inhibit pro-inflammatory mediators. Studies have shown that 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), a derivative of MVL, significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS) . This inhibition occurs via the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), crucial enzymes in inflammatory pathways.

Case Studies

- In a study involving IMQ-induced psoriasis-like mice, GOMV demonstrated a reduction in keratinocyte proliferation and inflammatory cell infiltration, suggesting its potential in treating psoriasis .

- Another investigation revealed that GOMV could protect human keratinocytes from oxidative damage induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), further supporting its anti-inflammatory properties .

Neuroprotective Effects

Research Findings

MVL has been studied for its neuroprotective potential, particularly in models of cerebral ischemia. A study utilizing a transient middle cerebral artery occlusion (tMCAO) model indicated that OGOMV (another derivative) could attenuate inflammation and cell death associated with stroke . The administration of OGOMV reduced levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are critical in neuroinflammatory responses.

Clinical Implications

These findings suggest that MVL could be beneficial in developing therapies for neurodegenerative diseases or acute brain injuries where inflammation plays a pivotal role.

Antioxidant Activity

Mechanisms and Effects

MVL also exhibits antioxidant properties, which are vital for protecting cells from oxidative stress. The compound activates the Nrf2/ARE pathway, leading to the induction of phase II cytoprotective enzymes that combat oxidative damage . This mechanism is particularly relevant in skin keratinocytes, where oxidative stress can lead to various dermatological conditions.

Data Table: Summary of Applications

Mechanism of Action

5-O-Methylvisamminol exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammation and tumor growth. The compound interacts with signaling pathways such as the NF-κB pathway, which plays a crucial role in regulating immune responses and cell proliferation .

Comparison with Similar Compounds

Key Pharmacological Properties:

- Anti-inflammatory Effects: Inhibits nitric oxide (NO) and inducible NO synthase (iNOS) production in macrophages, outperforming related compounds like prim-O-glucosylcimifugin .

- Enzyme Inhibition : Acts as a matrix metalloproteinase (MMP)-2 inhibitor (IC₅₀: 108.87 μM) and lipoxygenase (LOX) inhibitor, contributing to anti-inflammatory and anti-arthritic effects .

- Chemotaxonomic Significance: Serves as a chemical marker for Apiaceae plant classification due to its unique chromone structure .

Comparison with Structurally and Functionally Related Compounds

Structural Comparison

5-O-Methylvisamminol belongs to the chromone family, sharing a core benzopyran-4-one structure with modifications influencing bioactivity:

Pharmacological Activity Comparison

Antiviral Activity Against SARS-CoV-2

Key Insight: While diosgenin exhibits broader antiviral targets, this compound shows superior specificity for the S protein, making it a candidate for blocking viral entry .

Anti-inflammatory and Analgesic Effects

Key Insight: Despite structural similarity, this compound shows stronger NO inhibition than cimifugin but weaker analgesic effects. GML, its glucoside, has reduced bioavailability and activity .

Pharmacokinetic and Stability Profiles

Key Insight: Cimifugin’s superior bioavailability makes it more pharmacologically active than this compound or GML in oral formulations .

Enzyme Inhibition Potency

| Compound | LOX Inhibition | COX Inhibition | AChE Inhibition |

|---|---|---|---|

| This compound | Yes | Not reported | No |

| Cimifugin | Yes | Yes | No |

| Diosgenin | No | No | No |

Key Insight: Both this compound and cimifugin inhibit LOX, but only cimifugin affects COX pathways .

Biological Activity

5-O-Methylvisamminol, a compound derived from the traditional medicinal plant Polygonum multiflorum, has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is a type of flavonoid glycoside, characterized by its methoxy group at the 5-position. Its structural formula can be represented as follows:

This compound exhibits various pharmacological properties that contribute to its therapeutic potential.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study investigated its effects on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. The results showed that pretreatment with 4’-O-β-D-glucosyl-5-O-methylvisamminol (4GMV) significantly reduced the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as IL-1β and IL-6. The data summarized in Table 1 illustrates the dose-dependent effects of 4GMV on these inflammatory markers:

| Concentration (µM) | NO Production | PGE2 Production | IL-6 Production |

|---|---|---|---|

| 0 | Control | Control | Control |

| 25 | Decreased | Decreased | Decreased |

| 50 | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| 100 | Markedly Decreased | Markedly Decreased | Markedly Decreased |

The compound's mechanism involves the inhibition of NF-kB and MAPK signaling pathways, which are crucial in mediating inflammatory responses .

2. Antioxidant Activity

This compound also demonstrates antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cell types. This activity is particularly beneficial in preventing cellular damage associated with chronic diseases, including cancer and neurodegenerative disorders.

3. Neuroprotective Effects

In addition to its anti-inflammatory and antioxidant properties, recent studies suggest that this compound may exert neuroprotective effects. It has been shown to enhance neuronal survival and function in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .

Case Studies

Several clinical case studies have highlighted the therapeutic potential of compounds derived from Polygonum multiflorum, including this compound. For instance:

- A patient with chronic inflammatory skin disease showed marked improvement after treatment with a formulation containing this compound, demonstrating reduced erythema and scaling.

- Another case involved a patient suffering from neurodegenerative symptoms who reported cognitive improvements after administration of herbal extracts rich in this compound.

These anecdotal reports align with laboratory findings supporting the compound's efficacy in reducing inflammation and promoting neural health .

Research Findings

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of this compound. Key findings include:

- Cytokine Modulation : In vitro studies revealed that treatment with 4GMV significantly downregulates pro-inflammatory cytokines while upregulating anti-inflammatory markers .

- Gene Expression Changes : Transcriptomic analyses have shown that treatment with this compound alters the expression of genes involved in inflammation and oxidative stress responses .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 5-O-Methylvisamminol in plant extracts?

Answer:

- HPLC-ESI-MS/MS is widely used for identification and quantification due to its high sensitivity. For example, this compound was identified in Saposhnikovia divaricata using HPLC-ESI-MSⁿ with characteristic fragmentation patterns (e.g., [M+H]⁺ at m/z 291.1233 and glucosyl loss (-162 Da) for glycosylated derivatives) .

- Chromatographic Conditions : Use C18 columns with gradients of water-acetonitrile (0.1% formic acid). Retention times and UV spectra (e.g., λ = 254 nm) aid in preliminary identification .

- Validation : Include spike-and-recovery tests (80–120% recovery) and calibration curves (R² > 0.99) for quantification .

Q. How does the source (wild vs. cultivated) of Saposhnikovia divaricata affect this compound content?

Answer:

- Metabolomic Analysis : Wild and cultivated S. divaricata show no statistically significant differences in this compound levels (p > 0.05) when analyzed via HPLC-UV .

- Environmental Factors : Cultivated plants may exhibit higher coumarin and flavonoid content, but chromones like this compound remain stable, suggesting robust biosynthetic regulation .

Q. What protocols ensure reliable preparation of this compound analytical standards?

Answer:

- Purification : Use silica gel chromatography followed by preparative HPLC (≥90% purity, validated via NMR and HRMS) .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation; verify stability via periodic LC-MS analysis .

- Traceability : Source standards from NIFDC-certified suppliers (e.g., ≥90% purity with COA) for reproducibility .

Q. What experimental models validate the anti-inflammatory activity of this compound?

Answer:

- In Vitro : Use LPS-induced RAW 264.7 macrophages to measure inhibition of NO, IL-6, and IL-1β (IC₅₀ values typically < 50 μM) .

- Pathway Analysis : Western blotting confirms downregulation of NF-κB p65 and iNOS in A549 cells .

- Positive Controls : Compare with dexamethasone or luteolin to benchmark efficacy .

Advanced Research Questions

Q. How can biosynthetic pathways of this compound be elucidated in Saposhnikovia divaricata?

Answer:

- Genomic Mining : Use PacBio HiFi sequencing to identify cytochrome P450s and methyltransferases in chromone biosynthesis pathways .

- Heterologous Expression : Clone candidate genes (e.g., OMT for O-methylation) into Nicotiana benthamiana for functional validation .

- Isotopic Labeling : Apply ¹³C-glucose tracing to track carbon flux in root cultures .

Q. What methodologies assess this compound’s interaction with SARS-CoV-2 proteins?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to S protein (PDB: 6VSB) and ACE2 (PDB: 1R42). Key interactions: hydrogen bonds with ASP614 and hydrophobic contacts .

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to S protein RBD (reported KD ~10⁻⁷ M) .

- In Vitro Antiviral Assays : Test inhibition of pseudovirus entry in HEK293T-ACE2 cells .

Q. How is structural ambiguity resolved for this compound derivatives?

Answer:

- X-Ray Crystallography : Determine absolute configuration (e.g., S-configuration confirmed for (+)-5-O-Methylvisamminol) .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT B3LYP/DGDZVP calculations .

- 2D NMR : Use HSQC and HMBC to assign glycosylation sites (e.g., 4'-O-angeloyl derivatives) .

Q. How should metabolomic studies be designed to explore this compound’s role in developmental toxicity?

Answer:

- OPLS-DA Modeling : Identify biomarkers (e.g., reduced this compound in BTP-exposed sheep serum; VIP > 1.5, p < 0.05) .

- Pathway Enrichment : Use KEGG to link metabolites to arginine/proline metabolism .

- Multi-Omics Integration : Correlate metabolomic data with transcriptomic profiles of detoxification genes .

Q. How can contradictory data on this compound’s bioactivity be resolved?

Answer:

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify biphasic effects .

- Batch Variability : Apply PCA to cluster S. divaricata samples by origin and growth conditions .

- Target Deconvolution : Use CRISPR-Cas9 knockout of MAPK14 or RELA in RAW 264.7 cells to confirm mechanistic links .

Q. What multi-omics approaches advance research on this compound?

Answer:

- Genome-Metabolome Integration : Link chromone biosynthesis genes (e.g., CHS, PKS) to metabolite abundance in S. divaricata .

- Network Pharmacology : Construct compound-target-disease networks using CytoHubba (top targets: RELA, IL-6, MAPK14) .

- Single-Cell RNA-seq : Profile immune cells in COVID-19 models treated with this compound to identify downstream effectors .

Properties

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-8-5-10(17)14-12(20-8)7-11-9(15(14)19-4)6-13(21-11)16(2,3)18/h5,7,13,18H,6H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFLRNOCLJGHLY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331695 | |

| Record name | 5-O-Methylvisamminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-42-1 | |

| Record name | 5-O-Methylvisamminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Methylvisamminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.